molecular formula C15H24N2O3 B15347554 Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- CAS No. 68703-71-9

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-

Cat. No.: B15347554
CAS No.: 68703-71-9
M. Wt: 280.36 g/mol
InChI Key: MPPIXEWSOAUFPC-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- is an organic compound with a complex structure that includes both amide and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(diethylamino)-4-(2-methoxyethoxy)aniline. This intermediate is then reacted with acetic anhydride to form the final acetamide compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with a similar amide structure but lacking the ether and diethylamino groups.

    N,N-Dimethylacetamide: Another related compound with a similar amide group but different substituents.

Uniqueness

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.

Properties

CAS No.

68703-71-9

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-5-17(6-2)14-11-13(16-12(3)18)7-8-15(14)20-10-9-19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)

InChI Key

MPPIXEWSOAUFPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OCCOC

Origin of Product

United States

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